molecular formula C14H25NO3 B12083220 (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12083220
M. Wt: 255.35 g/mol
InChI Key: FOWBNUPUXXSBRA-UHFFFAOYSA-N
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Description

(1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a tetrahydropyran ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled conditions.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through a ring-closing metathesis reaction, which involves the use of a suitable catalyst to form the six-membered ring.

    Amino Group Addition: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation of an alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the tetrahydropyran ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, where nucleophiles such as halides or alkoxides can replace the existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide, ruthenium catalysts.

Major Products

    Oxidation Products: Ketones, aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated compounds, ethers.

Scientific Research Applications

(1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group, used in various organic syntheses.

    Cyproheptadine: A compound with a similar amino group, used as an antihistamine.

Uniqueness

(1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a tetrahydropyran ring, and an amino group, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

4-[methyl(oxan-4-ylmethyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H25NO3/c1-15(10-11-6-8-18-9-7-11)13-4-2-12(3-5-13)14(16)17/h11-13H,2-10H2,1H3,(H,16,17)

InChI Key

FOWBNUPUXXSBRA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCOCC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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